4-(6-Isopropoxypyrazin-2-yl)benzoic acid
Description
4-(6-Isopropoxypyrazin-2-yl)benzoic acid is a benzoic acid derivative featuring a pyrazine ring substituted at the 6-position with an isopropoxy group (-OCH(CH₃)₂) and linked to the para position of the benzoic acid moiety. The compound’s structure (Figure 1) combines the aromaticity of the benzoic acid core with the electron-deficient pyrazine heterocycle, which is further modified by the bulky isopropoxy substituent.
Molecular Formula: C₁₃H₁₄N₂O₃
Molecular Weight: 258.26 g/mol
Key Features:
- Direct C–C bond between the pyrazine and benzene rings.
- Electron-donating isopropoxy group at pyrazine’s 6-position.
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-(6-propan-2-yloxypyrazin-2-yl)benzoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-9(2)19-13-8-15-7-12(16-13)10-3-5-11(6-4-10)14(17)18/h3-9H,1-2H3,(H,17,18) |
InChI Key |
ROVOIIVKPOPMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=CN=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,3-diaminopyrazine and an aldehyde or ketone.
Introduction of the Methylethoxy Group: The methylethoxy group can be introduced via an etherification reaction using methylethyl alcohol and an appropriate leaving group such as a halide.
Attachment to the Benzoic Acid Moiety: The final step involves coupling the substituted pyrazine ring with a benzoic acid derivative through a condensation reaction.
Industrial Production Methods
Industrial production of 4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors may be utilized to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[6-(1-Methylethoxy)-2-pyrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to elicit a biological response.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazine Ring
4-[(6-Methylpyrazin-2-yl)oxy]benzoic Acid
Structure : The pyrazine is linked to the benzene ring via an ether oxygen (-O-), with a methyl group at the 6-position .
Molecular Formula : C₁₂H₁₀N₂O₃
Molecular Weight : 230.22 g/mol
Key Differences :
- Linkage : Ether bond increases polarity compared to the direct C–C bond in the target compound.
- Substituent : Methyl group (less bulky than isopropoxy) reduces steric hindrance.
- logP : Estimated to be lower (~1.8) than the target compound (~2.5) due to reduced hydrophobicity.
4-[6-(3-Hydroxyphenyl)pyrazin-2-yl]benzoic Acid
Structure : Features a 3-hydroxyphenyl substituent at the pyrazine’s 6-position .
Molecular Formula : C₁₇H₁₂N₂O₃
Molecular Weight : 300.29 g/mol
Key Differences :
- Substituent: The phenolic -OH group enhances solubility in aqueous media (e.g., ~50 mg/L vs. ~10 mg/L for the target compound).
- ~4.2 for the target compound).
Heterocyclic Core Modifications
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
Structure : Replaces pyrazine with pyridazine and includes an ethyl ester .
Key Differences :
- Heterocycle : Pyridazine (two adjacent nitrogen atoms) has distinct electronic properties compared to pyrazine (two para nitrogen atoms).
- Bioactivity : Ester derivatives like I-6230 are often prodrugs, whereas the carboxylic acid in the target compound allows direct interaction with biological targets.
Physicochemical Properties and Trends
Table 1: Comparative Analysis of Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
